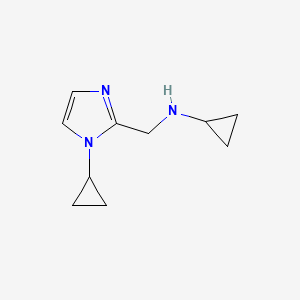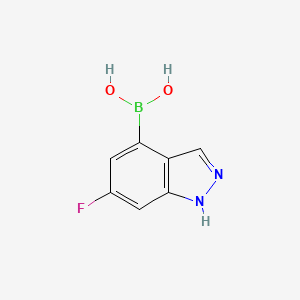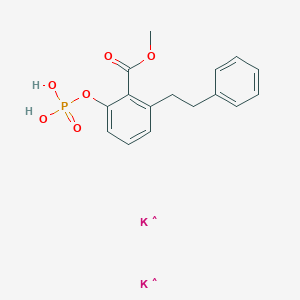
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its unique chemical structure, which includes a phenethyl group, a phosphonooxy group, and a benzoic acid methyl ester group, all coordinated with potassium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt typically involves multiple steps, starting with the preparation of the benzoic acid methyl ester derivative. This is followed by the introduction of the phosphonooxy group and the phenethyl group. The final step involves the coordination of the compound with potassium ions to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The purity of the final product is often ensured through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt can undergo various types of chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoic acid methyl ester group can be reduced to form alcohol derivatives.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxidized phenethyl derivatives, reduced benzoic acid methyl ester derivatives, and substituted phosphonooxy derivatives.
Applications De Recherche Scientifique
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt involves its interaction with specific molecular targets and pathways. The phenethyl group may interact with hydrophobic pockets in proteins, while the phosphonooxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenethyl-6-phosphonooxy-benzoic acid ethyl ester
- 2-Phenethyl-6-phosphonooxy-benzoic acid tert-butyl ester
- 2-Phenethyl-6-phosphonooxy-benzoic acid isopropyl ester
Uniqueness
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt is unique due to its specific combination of functional groups and its coordination with potassium ions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H17K2O6P |
|---|---|
Poids moléculaire |
414.47 g/mol |
InChI |
InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);; |
Clé InChI |
HLRIKBKSGLHKAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2.[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



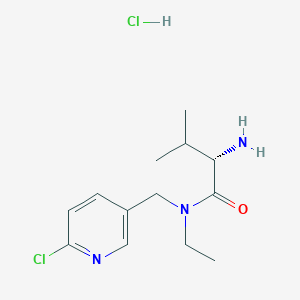
![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)
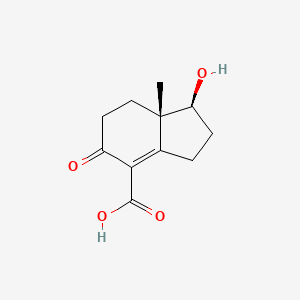
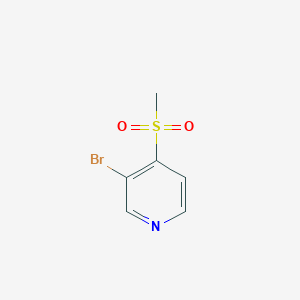

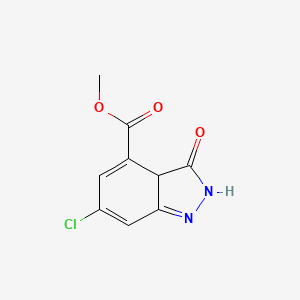
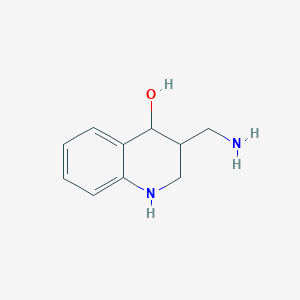
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B15130753.png)

